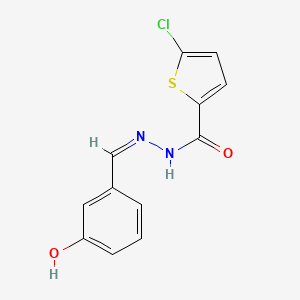![molecular formula C15H18N2O3S2 B5317985 N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5317985.png)
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide, commonly known as NITPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are commonly used as antidiabetic drugs. However, NITPC has shown promising results in various other fields of research, such as cancer treatment, neuroprotection, and cardiovascular diseases.
Mechanism of Action
The mechanism of action of NITPC is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, NITPC has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is involved in tumor growth and angiogenesis. In neuroprotection, NITPC has been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation. In cardiovascular diseases, NITPC has been shown to inhibit the activity of the enzyme aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
NITPC has been shown to have various biochemical and physiological effects in different systems. In cancer cells, NITPC has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. In neuroprotection, NITPC has been shown to reduce oxidative stress, inflammation, and neuronal damage. In cardiovascular diseases, NITPC has been shown to improve cardiac function, reduce inflammation, and prevent diabetic complications.
Advantages and Limitations for Lab Experiments
The advantages of using NITPC in lab experiments include its high potency, selectivity, and low toxicity. NITPC has been shown to have a high affinity for its target enzymes and signaling pathways, which makes it a valuable tool for studying their functions. However, the limitations of using NITPC in lab experiments include its high cost, limited availability, and complex synthesis method.
Future Directions
There are several future directions for the research on NITPC. In cancer treatment, further studies are needed to determine the efficacy of NITPC in combination with other anticancer drugs and to identify the optimal dosage and administration route. In neuroprotection, further studies are needed to determine the potential of NITPC in treating neurodegenerative diseases and to identify its target pathways and mechanisms of action. In cardiovascular diseases, further studies are needed to determine the potential of NITPC in preventing diabetic complications and to identify its target enzymes and signaling pathways.
Synthesis Methods
The synthesis of NITPC involves a multi-step process that requires specialized equipment and expertise. The first step involves the condensation of 4-amino benzenesulfonamide and isobutylamine to form N-(isobutyl)-4-aminobenzenesulfonamide. This intermediate is then reacted with 2-thiophenecarboxylic acid in the presence of a coupling agent to form NITPC. The final product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
NITPC has shown potential therapeutic applications in various fields of research. In cancer treatment, NITPC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, NITPC has been shown to protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, NITPC has been shown to improve cardiac function and reduce inflammation.
properties
IUPAC Name |
N-[4-(2-methylpropylsulfamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S2/c1-11(2)10-16-22(19,20)13-7-5-12(6-8-13)17-15(18)14-4-3-9-21-14/h3-9,11,16H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKALCRMOVSSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-propyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)acetyl]morpholine](/img/structure/B5317916.png)
![3-(difluoromethyl)-6-(2,4-difluorophenyl)-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5317927.png)
![2-({[5-(2,5-dichlorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5317929.png)

![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)

![4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5317960.png)
![6-[2-(3-iodophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5317961.png)
![6-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5317972.png)
![3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate](/img/structure/B5317993.png)

![4-benzyl-3-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5317998.png)
![2-chloro-N-(4-{3-[4-(methylthio)phenyl]acryloyl}phenyl)benzamide](/img/structure/B5318004.png)